

Application Notes and Protocols for Electrophysiological Studies of Org 25935

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Org 25935
CAS No.: 1147011-84-4
Cat. No.: B1248844

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Topic: Electrophysiology Patch Clamp Protocol using **Org 25935**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations.[3] By inhibiting GlyT1, **Org 25935** increases the availability of glycine in the synapse. This has significant implications for neurotransmission, as glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the central nervous system.[4][5]

These application notes provide a detailed protocol for investigating the functional consequences of GlyT1 inhibition by **Org 25935** using whole-cell patch-clamp electrophysiology. The described methods are applicable for studying the effects of **Org 25935** on both glycine receptor-mediated and NMDA receptor-mediated currents in neuronal cultures or acute brain slices.

Data Presentation

Table 1: Expected Electrophysiological Effects of Org 25935 on Glycine Receptor-Mediated Currents

Parameter	Effect of Org 25935	Typical Concentration Range	Expected Change
Glycine-evoked current amplitude	Potentiation	100 nM - 10 μ M	Increase
Spontaneous inhibitory postsynaptic current (sIPSC) amplitude	Increase	100 nM - 10 μ M	Variable, may increase
sIPSC frequency	Increase or No Change	100 nM - 10 μ M	Variable
sIPSC decay kinetics	Prolongation	100 nM - 10 μ M	Increase in decay time constant

Table 2: Expected Electrophysiological Effects of Org 25935 on NMDA Receptor-Mediated Currents

Parameter	Effect of Org 25935	Typical Concentration Range	Expected Change
NMDA-evoked current amplitude	Potentiation	100 nM - 10 μ M	Increase
NMDA receptor-mediated excitatory postsynaptic current (EPSC) amplitude	Potentiation	100 nM - 10 μ M	Increase
NMDA receptor-mediated EPSC decay kinetics	Prolongation	100 nM - 10 μ M	Increase in decay time constant

Experimental Protocols

Whole-Cell Patch-Clamp Recordings from Cultured Neurons or Acute Brain Slices

This protocol describes the methodology for whole-cell voltage-clamp recordings to measure the effect of **Org 25935** on synaptic currents.

1. Preparation of Solutions:

- Artificial Cerebrospinal Fluid (aCSF) (for brain slices): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. Equilibrate by bubbling with 95% O₂ / 5% CO₂.
- External Solution (for cultured neurons): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
- Intracellular Solution: (in mM) 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.3 with CsOH.
- **Org 25935** Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF or external solution on the day of the experiment.

2. Cell Preparation:

- Acute Brain Slices: Prepare 250-300 μm thick coronal or sagittal slices from the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF before recording.
- Primary Neuronal Cultures: Plate neurons on coverslips and culture for 10-14 days in vitro before use.

3. Patch-Clamp Recording:

- Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the stage of an upright or inverted microscope equipped with DIC optics and a perfusion system.

- Continuously perfuse the chamber with oxygenated aCSF or external solution at a rate of 2-3 ml/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω when filled with intracellular solution.
- Approach a neuron under visual guidance and establish a gigaohm seal (>1 G Ω) by applying gentle negative pressure.
- Rupture the cell membrane by applying a brief pulse of suction to obtain the whole-cell configuration.
- Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV to record inhibitory postsynaptic currents (IPSCs).
- Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

4. Experimental Procedure:

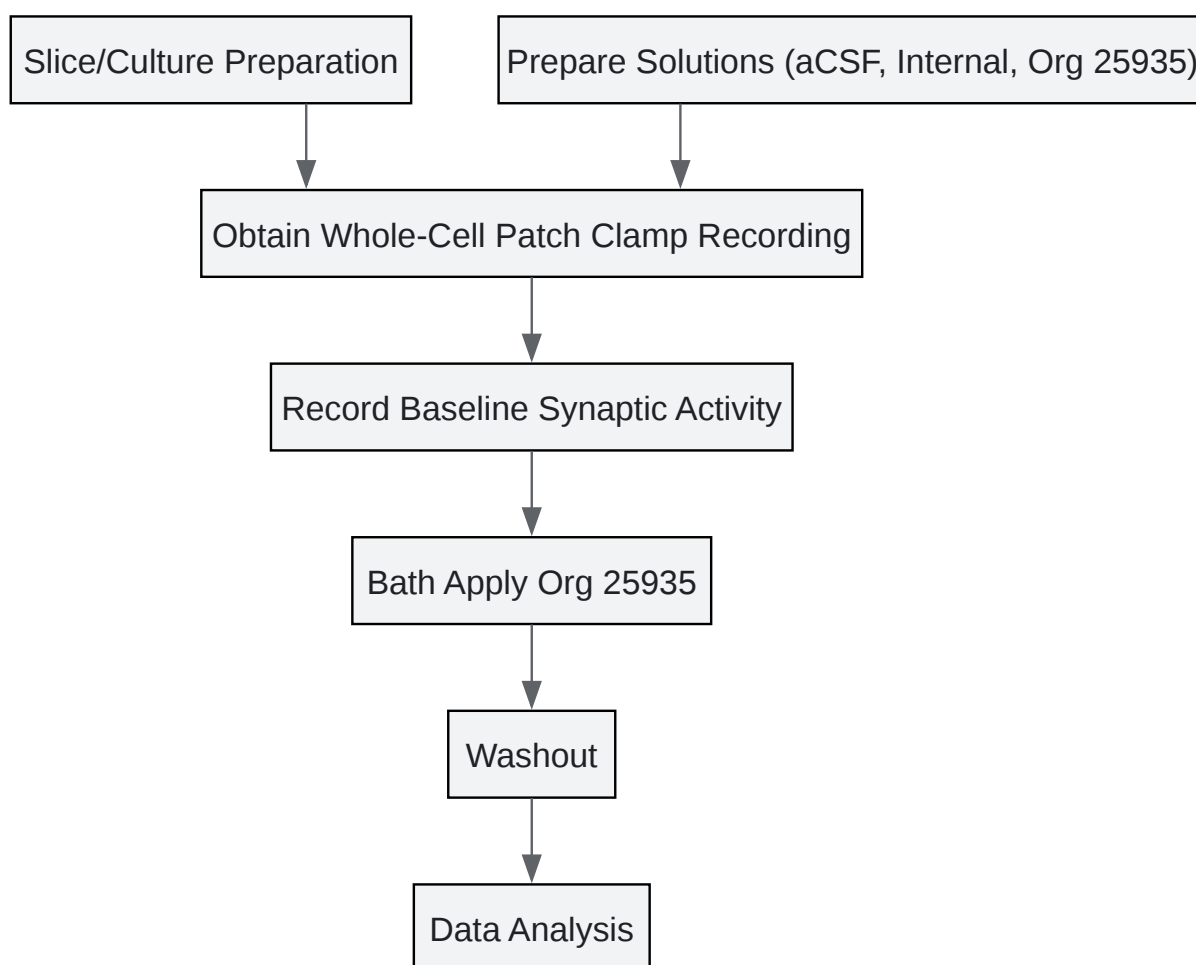
- Record a stable baseline of synaptic activity (sIPSCs or sEPSCs) for 5-10 minutes.
- To study glycine-evoked currents, apply a brief puff of glycine (1 mM) onto the recorded cell using a Picospritzer.
- To study NMDA-evoked currents, apply a brief puff of NMDA (100 μ M) in the presence of a glycine co-agonist (e.g., 10 μ M D-serine) and in a low magnesium external solution.
- Bath apply **Org 25935** at the desired concentration (e.g., 1 μ M) and record for 10-15 minutes to observe the effect.
- Wash out the drug with aCSF or external solution to check for reversibility of the effect.

5. Data Analysis:

- Analyze synaptic events using software such as Clampfit (Molecular Devices) or Mini Analysis (Synaptosoft).

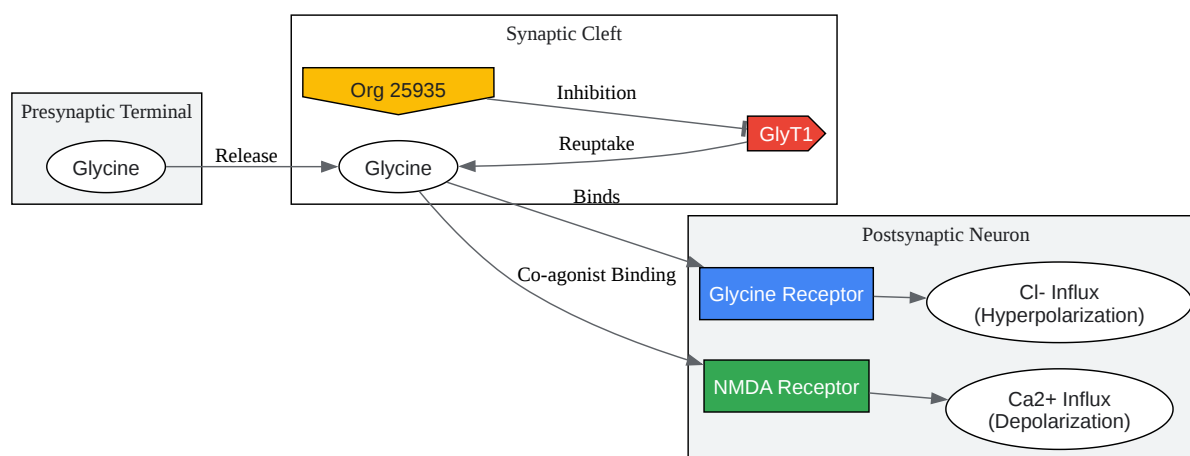
- Measure the amplitude, frequency, and decay kinetics of sIPSCs or sEPSCs before, during, and after the application of **Org 25935**.
- For evoked currents, measure the peak amplitude and decay time constant.
- Perform statistical analysis to determine the significance of the observed effects.

Mandatory Visualizations



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Caption: Experimental workflow for patch-clamp analysis of **Org 25935**.



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Caption: Signaling pathway of GlyT1 inhibition by **Org 25935**.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Electrophysiological Studies of Org 25935]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1248844/docs#application-notes-and-protocols-for-electrophysiological-studies-of-org-25935>]

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